molecular formula C17H10BrNOS B11577387 (2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one

(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11577387
M. Wt: 356.2 g/mol
InChI Key: OTKXJUAHFWTFQN-FRKPEAEDSA-N
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Description

(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole and benzothiophene precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents for the indole ring and various catalysts to facilitate the coupling reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: shares similarities with other indole and benzothiophene derivatives.

    Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.

    Triple Bond Compounds: Compounds with triple bonds exhibit different reactivity compared to (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE.

Uniqueness

The uniqueness of (2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its combined indole and benzothiophene structure, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C17H10BrNOS

Molecular Weight

356.2 g/mol

IUPAC Name

(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C17H10BrNOS/c18-11-5-6-14-13(8-11)10(9-19-14)7-16-17(20)12-3-1-2-4-15(12)21-16/h1-9,19H/b16-7+

InChI Key

OTKXJUAHFWTFQN-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CNC4=C3C=C(C=C4)Br)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2

Origin of Product

United States

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